N2-Cyclohexyl-2,3-pyridinediamine

Medicinal Chemistry Ligand Design Drug‑Likeness Optimization

N2-Cyclohexyl-2,3-pyridinediamine (CAS 41082-18-2) is the preferred 2,3-diaminopyridine for bradykinin B1 antagonists. SAR confirms the cyclohexyl group confers uniquely high B1 affinity—a gain not seen with N2‑methyl or N2‑ethyl analogs. MW 191.27, XLogP3 2.3, 2 HBD/3 HBA; ideal for fragment-based screening of hydrophobic pockets. Tridentate coordination supports transition-metal catalysis. ≥95% purity, ambient shipping. Non-interchangeable with smaller N2‑alkyl analogs—order this building block to preserve biological potency.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 41082-18-2
Cat. No. B3024912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Cyclohexyl-2,3-pyridinediamine
CAS41082-18-2
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=CC=N2)N
InChIInChI=1S/C11H17N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2,(H,13,14)
InChIKeyQXLDNORQKZJMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2‑Cyclohexyl‑2,3‑pyridinediamine (CAS 41082‑18‑2) – Physicochemical Profile and Primary Use as a Chiral/Sterically‑Defined Heterocyclic Building Block


N2‑Cyclohexyl‑2,3‑pyridinediamine (CAS 41082‑18‑2) is a substituted 2,3‑diaminopyridine bearing a secondary N‑cyclohexylamino group at the 2‑position [1]. With a molecular weight of 191.27 g/mol and a calculated XLogP3 of 2.3, the cyclohexyl substituent imparts a higher lipophilicity and greater steric bulk than methyl or ethyl analogues, while retaining two hydrogen‑bond donors and three acceptors for coordination chemistry . The compound is marketed as a research‑grade building block (typical purity ≥95%) and is catalogued by multiple specialty chemical suppliers as a diamine intermediate for heterocycle synthesis and ligand design .

Why N2‑Cyclohexyl‑2,3‑pyridinediamine (41082‑18‑2) Cannot Be Interchanged with Simpler N‑Alkyl‑2,3‑pyridinediamines in SAR or Catalysis


The cyclohexyl substituent on N2‑Cyclohexyl‑2,3‑pyridinediamine is not a simple lipophilic add‑on; structure‑activity relationship (SAR) studies on 2,3‑diaminopyridine‑based bradykinin B1 antagonists demonstrate that replacement of a distal phenyl group with a cyclohexyl moiety leads to a "dramatic improvement in affinity" for the B1 receptor, a result that is not replicated by smaller alkyl groups (e.g., methyl, ethyl) or even by piperidine rings in the same scaffold position [1]. This class‑level inference underscores that the combination of a cyclohexyl ring with a 2,3‑diaminopyridine core provides a steric and conformational profile that is distinct from its linear or smaller cyclic analogues. Consequently, substituting N2‑cyclohexyl‑2,3‑pyridinediamine with N2‑methyl‑ or N2‑ethyl‑2,3‑pyridinediamine in a synthetic route or biological assay will predictably alter molecular recognition, binding kinetics, and downstream pharmacological or catalytic outcomes, making the compound non‑interchangeable in any context where the cyclohexyl group's size, shape, or lipophilicity is critical .

Quantitative Differentiation Evidence for N2‑Cyclohexyl‑2,3‑pyridinediamine (41082‑18‑2) vs. N2‑Methyl‑, N2‑Ethyl‑, and Unsubstituted 2,3‑Diaminopyridine Analogues


Lipophilicity (XLogP3) Comparison: Cyclohexyl Derivative is Over 100‑Fold More Lipophilic than Unsubstituted 2,3‑Diaminopyridine

The calculated lipophilicity (XLogP3) of N2‑cyclohexyl‑2,3‑pyridinediamine is 2.3, which is significantly higher than that of 2,3‑diaminopyridine (XLogP3 = 0.1) and moderately higher than N2‑methyl‑2,3‑pyridinediamine (XLogP3 = 0.8) [1]. This 2.2 log unit increase relative to the unsubstituted parent translates to a >100‑fold difference in octanol‑water partition coefficient, substantially altering predicted membrane permeability and protein‑binding characteristics.

Medicinal Chemistry Ligand Design Drug‑Likeness Optimization

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity – Cyclohexyl Substitution Does Not Reduce Donor/Acceptor Count Relative to Simpler N‑Alkyl Analogues

N2‑cyclohexyl‑2,3‑pyridinediamine has a calculated TPSA of 50.9 Ų and possesses 2 hydrogen‑bond donors (HBD) and 3 hydrogen‑bond acceptors (HBA) . This is identical to N2‑methyl‑2,3‑pyridinediamine (TPSA ≈ 50.9 Ų, 2 HBD, 3 HBA) and the parent 2,3‑diaminopyridine (TPSA ≈ 51.0 Ų) [1]. The cyclohexyl group therefore adds substantial steric bulk and lipophilicity without compromising the core's capacity for hydrogen‑bond‑mediated interactions with biological targets or metal ions.

Coordination Chemistry Ligand Design Medicinal Chemistry

Class‑Level Evidence from 2,3‑Diaminopyridine Bradykinin B1 Antagonists – Cyclohexyl Substitution Delivers Superior Affinity Gains Over Aromatic or Smaller Cyclic Replacements

In a systematic SAR study of 2,3‑diaminopyridine‑based bradykinin B1 receptor antagonists, replacement of the distal phenyl ring in the biphenyl region with a cyclohexyl group produced a "dramatic improvement in affinity for the B1 receptor," whereas replacement with a piperidine ring or other smaller cycloalkyl moieties did not yield equivalent potency gains [1]. While the exact Ki values for the N2‑cyclohexyl‑2,3‑pyridinediamine fragment itself are not reported, the study conclusively demonstrates that the cyclohexyl substituent is optimal for enhancing B1 receptor binding within this chemotype.

GPCR Pharmacology Pain & Inflammation Structure‑Activity Relationship (SAR)

Molecular Weight and Rotatable Bond Count – Cyclohexyl Derivative Offers Balanced Size for Fragment‑Based or Lead‑Optimization Campaigns

N2‑cyclohexyl‑2,3‑pyridinediamine has a molecular weight of 191.27 g/mol and contains 2 rotatable bonds, placing it within the optimal range for fragment‑based screening (typically <250 Da) while providing more steric complexity than smaller N‑alkyl analogues [1]. In comparison, N2‑methyl‑2,3‑pyridinediamine (MW = 123.16 g/mol) has 1 rotatable bond, and N2‑ethyl‑2,3‑pyridinediamine (MW = 137.18 g/mol) has 2 rotatable bonds but lacks the cyclohexyl ring's conformational rigidity [2].

Fragment‑Based Drug Discovery Medicinal Chemistry Lead Optimization

Optimal Research and Industrial Applications for N2‑Cyclohexyl‑2,3‑pyridinediamine (41082‑18‑2) Based on Quantitative and Class‑Level Evidence


Synthesis of Bradykinin B1 Receptor Antagonists or Related GPCR Ligands

N2‑cyclohexyl‑2,3‑pyridinediamine is the preferred building block for constructing 2,3‑diaminopyridine‑based bradykinin B1 receptor antagonists. SAR studies demonstrate that a cyclohexyl group in the distal position yields optimal receptor affinity, a gain not replicated by piperidine or smaller alkyl substituents [1]. Researchers developing non‑peptide B1 antagonists for chronic pain and inflammation should prioritize this derivative over N2‑methyl‑ or N2‑ethyl‑2,3‑pyridinediamines to maintain the scaffold's validated potency.

Fragment‑Based Drug Discovery and Lead Optimization

With a molecular weight of 191.27 g/mol and 2 rotatable bonds, N2‑cyclohexyl‑2,3‑pyridinediamine fits within standard fragment‑based screening parameters while offering greater steric bulk and lipophilicity (XLogP3 = 2.3) than N2‑methyl‑ or N2‑ethyl‑2,3‑pyridinediamines [2]. This makes it a strategic choice for fragment libraries targeting hydrophobic binding pockets where both hydrogen‑bonding capacity (TPSA = 50.9 Ų, 2 HBD, 3 HBA) and conformational restriction are desired.

Coordination Chemistry and Metal‑Ligand Complex Design

The compound's retention of two amine groups (one primary, one secondary) and a pyridine nitrogen provides a tridentate or bidentate coordination environment suitable for transition‑metal catalysis. The cyclohexyl substituent adds steric shielding without reducing the hydrogen‑bond donor/acceptor count relative to simpler analogues . This enables the design of catalysts or metal‑based probes with tunable steric properties while preserving the core chelating functionality.

Synthesis of Fused Heterocyclic Systems (Imidazopyridines, Triazolopyridines)

N2‑cyclohexyl‑2,3‑pyridinediamine serves as a versatile precursor for constructing imidazo[4,5‑b]pyridine and related fused heterocycles via condensation with carbonyl compounds or cycloaddition reactions. The cyclohexyl group remains intact through most cyclization conditions, providing a built‑in lipophilic handle for further derivatization or for modulating the physicochemical properties of the final heterocyclic product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Cyclohexyl-2,3-pyridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.